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Compound of Interest

Compound Name: Methyl-13C cyanide-15N

CAS No.: 1755-38-0

Cat. No.: B154395 Get Quote

An In-Depth Technical Guide to Methyl-¹³C cyanide-¹⁵N (Acetonitrile-2-¹³C,¹⁵N)

Abstract
This technical guide provides a comprehensive overview of Methyl-¹³C cyanide-¹⁵N, an

isotopically labeled variant of acetonitrile. The strategic incorporation of a stable carbon-13

isotope at the methyl position and a nitrogen-15 isotope at the nitrile position creates a

powerful molecular probe for a range of advanced scientific applications. This document details

its structural and physicochemical properties, outlines a validated synthetic pathway, provides

in-depth protocols for its characterization using modern spectroscopic techniques, and explores

its utility in mechanistic studies and as a probe in complex chemical environments. This guide

is intended for researchers, scientists, and drug development professionals who require a

detailed understanding of this specialized chemical tool.

Introduction: The Significance of Isotopic Labeling
Acetonitrile (CH₃CN) is a ubiquitous solvent and reagent in chemical research and industry.

While its properties are well-understood, the introduction of stable, NMR-active isotopes at

specific atomic positions transforms it from a simple solvent into a sophisticated analytical tool.

Methyl-¹³C cyanide-¹⁵N, with the chemical formula ¹³CH₃C¹⁵N, is a premier example of such a

molecule.

The dual labeling serves two primary purposes:
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Enhanced NMR Spectroscopy: Both ¹³C and ¹⁵N are spin-½ nuclei, making them ideal for

high-resolution NMR studies.[1] Their presence allows for the use of powerful one-

dimensional and multi-dimensional NMR experiments (e.g., HSQC, HMBC) to probe

molecular interactions and dynamics with exceptional clarity, overcoming the low natural

abundance of these isotopes.[1][2]

Vibrational Mode Tracking: Isotopic substitution alters the reduced mass of the molecule's

functional groups. This induces a predictable shift in vibrational frequencies, particularly for

the prominent C≡N stretching mode.[3] This frequency shift allows the labeled acetonitrile to

be distinguished from its unlabeled counterpart in techniques like Infrared (IR) and Raman

spectroscopy, making it an excellent probe for studying solvent-solute interactions,

coordination chemistry, and reaction mechanisms.[3]

This guide will elucidate the synthesis, characterization, and application of this unique

molecule, providing the theoretical basis and practical protocols necessary for its effective use

in a research setting.

Structural Formula and Physicochemical Properties
The core structure of Methyl-¹³C cyanide-¹⁵N is identical to that of acetonitrile, with the key

distinction being the isotopic composition of the methyl carbon and the nitrile nitrogen.

Caption: Structural formula of Methyl-¹³C cyanide-¹⁵N.

The key physicochemical data for this compound are summarized below. The values are based

on data for related acetonitrile isotopologues and adjusted for the specific mass of ¹³CH₃C¹⁵N.
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Property Value Source

Synonym Acetonitrile-2-¹³C,¹⁵N

CAS Number 1755-38-0

Linear Formula ¹³CH₃C¹⁵N

Molecular Weight 43.04 g/mol

Isotopic Purity
Typically ≥98 atom % ¹⁵N, ≥99

atom % ¹³C

Boiling Point ~81-82 °C (lit.) [4]

Melting Point ~-48 °C (lit.) [4]

Density
~0.805 g/mL at 25 °C (for

¹³CH₃¹³CN)
[4]

Synthesis of Methyl-¹³C cyanide-¹⁵N
The synthesis of isotopically labeled acetonitriles is a well-established process, typically

involving the nucleophilic substitution of a labeled methyl halide with a labeled cyanide salt.

The causality behind this choice is the commercial availability of high-purity isotopic starting

materials and the high efficiency of the Williamson ether-like synthesis adapted for nitriles.

A reliable method is adapted from the work of Anthoni and Nielsen, which describes the

synthesis of various isotopomers of acetonitrile.

Caption: General workflow for the synthesis of Methyl-¹³C cyanide-¹⁵N.

Experimental Protocol: Synthesis
Warning: This procedure involves highly toxic cyanide salts and volatile, flammable liquids. All

steps must be performed in a certified fume hood with appropriate personal protective

equipment (PPE), including gloves and safety glasses. Cyanide waste must be disposed of

according to institutional safety protocols.
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Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a condenser, and a nitrogen inlet, add potassium cyanide-¹⁵N (KC¹⁵N, 1.05

equivalents).

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a stirrable

slurry.

Reactant Addition: Slowly add ¹³C-Methyl iodide (¹³CH₃I, 1.00 equivalent) to the stirring

mixture via syringe.

Reaction: Heat the mixture to 80-90 °C and allow it to react overnight under a nitrogen

atmosphere. The progress can be monitored by GC-MS analysis of small aliquots.

Workup and Purification: Cool the reaction mixture to room temperature. The product,

Methyl-¹³C cyanide-¹⁵N, is volatile. Purify the compound directly from the reaction mixture by

vacuum distillation, collecting the product in a cold trap cooled with liquid nitrogen. This one-

step method avoids complex extractions and chromatographic separations.

Validation: The purity and identity of the final product must be confirmed by the spectroscopic

methods detailed in the following section. The expected yield for this procedure is typically

high, often in the range of 94-98%.

Spectroscopic Characterization: A Self-Validating
System
Confirming the structure and isotopic enrichment is the most critical step. A combination of

Mass Spectrometry and NMR spectroscopy provides a self-validating system to ensure the

product's integrity.

Caption: Workflow for the comprehensive spectroscopic characterization.

Mass Spectrometry (MS)
Mass spectrometry directly confirms the successful incorporation of both isotopes by

measuring the molecular weight of the product.
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Expected Result: The high-resolution mass spectrum should show a molecular ion peak

corresponding to the mass of ¹³CH₃C¹⁵N (43.04 Da). This is two mass units higher than

unlabeled acetonitrile (41.02 Da).

Protocol: Introduce a small sample into a high-resolution mass spectrometer (e.g., FT-ICR or

Orbitrap) via direct infusion or GC-MS.[5] The relative intensity of the M+2 peak (at m/z

43.04) compared to M+1 (m/z 42.04, corresponding to single-labeled species) and M (m/z

41.02, unlabeled) allows for the quantification of isotopic enrichment.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of this molecule, providing

unambiguous proof of the isotopes' locations through characteristic coupling patterns.
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Nucleus
Expected Chemical
Shift (δ)

Expected
Multiplicity &
Coupling
Constants (J)

Rationale

¹H ~2.0 ppm Doublet

The three equivalent

protons are split by

the ¹³C nucleus they

are attached to.

¹J(¹³C,¹H) ≈ 142 Hz.[6]

¹³C ~1.3 ppm (Methyl)
Quartet of Doublets

(or complex multiplet)

The methyl carbon

signal is split into a

quartet by the three

attached protons

(¹J(¹³C,¹H) ≈ 142 Hz)

and further into a

doublet by the

adjacent ¹⁵N nucleus

(²J(¹⁵N,¹³C) ≈ 1.5-2.0

Hz).[6]

¹³C ~117 ppm (Nitrile)
Singlet (if ¹²C) or

Doublet (if ¹³C)

The nitrile carbon is

unlabeled in this

isotopologue and thus

will not appear in the

¹³C spectrum. If a

doubly ¹³C-labeled

version were used,

this signal would be

split by the ¹⁵N

nucleus.

¹⁵N ~-135 ppm (rel. to

CH₃NO₂)

Quartet The ¹⁵N nucleus is

coupled to the three

protons of the methyl

group two bonds

away. ²J(¹⁵N,¹H) will

produce a quartet.
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The signal may be

further split by the ¹³C

methyl carbon.

Protocol Considerations:

¹H NMR: A standard ¹H NMR spectrum will quickly confirm the doublet structure, providing

initial evidence of ¹³C labeling at the methyl position.

¹³C NMR: A proton-coupled ¹³C NMR spectrum is essential to observe the quartet arising

from ¹J(¹³C,¹H) coupling.[6] A standard proton-decoupled spectrum will show a singlet for the

methyl carbon.

¹⁵N NMR: Direct 1D ¹⁵N NMR is often challenging due to the low gyromagnetic ratio and long

relaxation times of the ¹⁵N nucleus, leading to poor sensitivity for all but the most

concentrated samples.[1]

Recommended Protocol: ¹H-¹⁵N HMBC: A Heteronuclear Multiple Bond Correlation (HMBC)

experiment is the preferred method.[1] This 2D technique detects the insensitive ¹⁵N nucleus

through its coupling to the highly sensitive protons. A cross-peak will appear correlating the

¹H signal (2.0 ppm) with the ¹⁵N signal (-135 ppm), providing definitive evidence of the ¹³CH₃-

C-¹⁵N connectivity.

Infrared (IR) Spectroscopy
The primary use of IR is to confirm the isotopic shift of the nitrile stretch, which is a key

parameter for its application as a vibrational probe.

Expected Result: The C≡N stretching frequency in unlabeled acetonitrile (CH₃CN) is

complicated by Fermi resonance.[3] However, in deuterated acetonitrile (CD₃CN), the

unperturbed C≡N stretch is at ~2264 cm⁻¹. In Methyl-¹³C cyanide-¹⁵N, this stretch is

expected to shift to a lower frequency due to the heavier masses of the ¹³C and ¹⁵N atoms.

This shift isolates the peak from other vibrational modes, making it a clean and sensitive

reporter of its local environment.[3]
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Protocol: Acquire a transmission IR spectrum of the neat liquid or a solution in a suitable IR-

transparent solvent (e.g., CCl₄). Compare the position of the C≡N stretch to a spectrum of

unlabeled acetonitrile.

Applications in Research and Development
The unique spectroscopic properties of Methyl-¹³C cyanide-¹⁵N make it a valuable tool in

several advanced research areas.

Vibrational Probe in 2D IR Spectroscopy
The well-defined, isotopically-shifted C≡N vibrational frequency makes this molecule an ideal

probe for studying fast molecular dynamics in solution. In techniques like two-dimensional

infrared (2D IR) spectroscopy, the vibrational frequency of the C≡N bond is exquisitely sensitive

to its local electrostatic environment.

Mechanism of Action: When dissolved in a solution (e.g., an electrolyte), some acetonitrile

molecules will coordinate with cations. This coordination perturbs the C≡N bond, causing a

distinct shift in its IR frequency. By using the isotopically labeled variant, researchers can

distinguish the "bound" versus "free" solvent populations and measure the rate of exchange

between them on a picosecond timescale.[3] This provides unprecedented insight into

solvation dynamics, ion pairing, and charge transfer processes.

Mechanistic Tracer in Chemical Reactions
In studies of reaction mechanisms, it is often crucial to track the fate of specific atoms. By

incorporating ¹³C and ¹⁵N labels, the methyl and nitrile groups can be followed throughout a

chemical transformation using NMR or Mass Spectrometry, helping to elucidate complex

reaction pathways and identify transient intermediates.[7]

NMR Structural and Binding Studies
As a small, stable molecule, labeled acetonitrile can be used as a probe in NMR binding

assays, particularly for metalloproteins or other systems with binding pockets that can

accommodate a nitrile ligand. Changes in the ¹H, ¹³C, or ¹⁵N chemical shifts upon binding to a

macromolecule can be used to determine binding affinities and report on structural changes

within the active site.[8]
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Conclusion
Methyl-¹³C cyanide-¹⁵N is more than just an isotopically labeled solvent; it is a precision tool

designed for advanced scientific inquiry. Its dual ¹³C and ¹⁵N labels provide distinct and

powerful reporters for both NMR and vibrational spectroscopies. Through well-established

synthetic routes, this molecule can be produced with high isotopic purity, and its identity can be

rigorously validated through a multi-technique spectroscopic approach. For researchers in

physical chemistry, materials science, and drug discovery, this compound offers a unique

window into the molecular world, enabling the study of fast dynamics and complex mechanisms

that are inaccessible with conventional analytical methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b154395#methyl-13c-cyanide-15n-structural-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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